(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclopenta[c]pyran structure. This compound is notable for its intricate stereochemistry, which plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. One common approach is the use of carbohydrate derivatives, which are transformed through a series of protection, oxidation, and glycosylation reactions. Key steps include:
Protection of Hydroxyl Groups: Selective protection of hydroxyl groups to prevent unwanted reactions.
Oxidation: Conversion of specific hydroxyl groups to carbonyl groups using reagents like pyridinium chlorochromate (PCC).
Glycosylation: Formation of glycosidic bonds using glycosyl donors and acceptors under acidic or basic conditions.
Deprotection: Removal of protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound from renewable resources. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like PCC or Jones reagent.
Reduction: Carbonyl groups can be reduced back to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) followed by nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Tosyl chloride (TsCl) followed by nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a model system to study carbohydrate-protein interactions. Its structure mimics certain natural carbohydrates, making it useful for investigating the binding properties of lectins and other carbohydrate-binding proteins.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be used as inhibitors of glycosidases or other enzymes involved in carbohydrate metabolism, offering potential treatments for diseases like diabetes or cancer.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, such as surfactants or emulsifiers. Its multiple hydroxyl groups make it suitable for forming hydrogen bonds, which can enhance the properties of these products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with proteins through hydrogen bonding and hydrophobic interactions. These interactions can alter the activity of enzymes or other proteins, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: This compound can inhibit or activate enzymes involved in carbohydrate metabolism.
Receptors: It may bind to carbohydrate receptors on cell surfaces, influencing cell signaling pathways.
Transporters: The compound could affect the transport of carbohydrates across cell membranes.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol: A similar compound with slight variations in stereochemistry.
This compound: Another similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups. These features give it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H22O9 |
---|---|
Molecular Weight |
346.33 g/mol |
IUPAC Name |
(3R,4S,5S,6R)-2-[[(1S,4aR,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H22O9/c16-4-6-3-8(18)7-1-2-22-14(10(6)7)24-15-13(21)12(20)11(19)9(5-17)23-15/h1-3,7-21H,4-5H2/t7-,8+,9+,10+,11+,12-,13+,14-,15?/m0/s1 |
InChI Key |
RJWJHRPNHPHBRN-KNZMTWEISA-N |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.